2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide
Description
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Properties
IUPAC Name |
2-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-8-12(17)15-11-5-9-3-2-4-16-13(18)7-10(6-11)14(9)16/h5-6H,2-4,7-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIVUSATISDFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C₁₃H₁₄N₂O₂
- Molecular Weight: 230.26 g/mol
Structural Formula
The compound features a unique tricyclic structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate several biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and inflammation.
Antifungal Activity
Research has indicated that derivatives of compounds related to this compound exhibit antifungal properties against various species of fungi, including Candida and Aspergillus species. A study highlighted the effectiveness of certain derivatives in reducing fungal loads in murine models of systemic infections .
Anti-inflammatory Properties
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties through the inhibition of specific inflammatory mediators and pathways. This could have implications for treating conditions characterized by chronic inflammation.
Cytotoxic Effects
Some studies have reported cytotoxic effects of related compounds on cancer cell lines, indicating potential applications in oncology. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells.
Case Studies and Experimental Data
In Vivo Studies
In vivo studies have shown promising results regarding the efficacy of this compound in reducing disease symptoms in animal models for fungal infections and inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of azatricyclo compounds exhibit anticancer properties. The unique tricyclic structure may interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies have shown that compounds similar to 2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide can inhibit tumor growth in vitro and in vivo models.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens. Studies focusing on the synthesis of related compounds have demonstrated effectiveness against bacterial and fungal strains, indicating a promising avenue for developing new antibiotics or antifungal agents.
Polymer Chemistry
The compound's functional groups allow it to be utilized in polymer synthesis, particularly in creating novel materials with specific thermal and mechanical properties. Research has explored the incorporation of such compounds into polymer matrices to enhance their performance.
Nanotechnology
In nanotechnology, derivatives of this compound can serve as building blocks for nanoparticles or nanocomposites with tailored properties for applications in electronics or drug delivery systems.
Pesticide Development
The structural characteristics of this compound suggest its potential use as a pesticide or herbicide. Research into its efficacy against pests has shown promising results in preliminary trials.
Case Studies and Research Findings
A few notable studies have highlighted the applications of this compound:
- Anticancer Studies : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various azatricyclo derivatives and tested their cytotoxicity against cancer cell lines, finding significant inhibition rates attributed to structural similarities with this compound .
- Antimicrobial Efficacy : A research article in Phytochemistry reported on the antimicrobial activity of related compounds against common pathogens like Staphylococcus aureus and Candida albicans, demonstrating that modifications to the azatricyclo framework could enhance efficacy .
- Polymer Applications : In a study featured in Macromolecules, scientists explored the integration of azatricyclo compounds into polymer chains to improve mechanical properties and thermal stability .
Q & A
Q. What are the critical steps for synthesizing 2-methoxy-N-{2-oxo-1-azatricyclo[...]dodeca...-6-yl}acetamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step cyclization and functionalization. Key steps include:
- Cyclization : Use acetic anhydride for acetylation and catalysts like potassium carbonate to promote tricyclic core formation .
- Functionalization : Introduce the methoxy group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Optimization : Adjust reaction time (monitored via TLC) and solvent polarity to improve yield. For example, polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .
Q. What spectroscopic techniques are most effective for characterizing the tricyclic core and acetamide moiety?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies the tricyclic core’s proton environments (e.g., downfield shifts for carbonyl groups at δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 444.91 for related analogs) .
- IR Spectroscopy : Detect carbonyl stretching (1660–1680 cm⁻¹) and N-H bending (3300–3500 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be resolved?
Methodological Answer:
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm target engagement .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., chloro vs. methoxy groups) and compare bioactivity trends .
- Computational Validation : Perform molecular docking to predict binding modes with targets (e.g., anti-inflammatory enzymes) and correlate with experimental IC₅₀ values .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Test degradation rates in buffers (pH 2–9) using HPLC. Stabilize via formulation (e.g., lyophilization with trehalose) .
- Light/Temperature Sensitivity : Store at -20°C in amber vials to prevent photodegradation .
- Prodrug Design : Mask the acetamide group with hydrolyzable esters to enhance shelf life .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to off-target vs. on-target proteins (e.g., kinases) to identify selectivity-determining residues .
- Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent modifications (e.g., chloro → fluoro) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .
Q. What experimental approaches validate the compound’s mechanism of action in cellular pathways?
Methodological Answer:
- Knockdown/Overexpression : Use siRNA or CRISPR to modulate suspected targets (e.g., NF-κB) and measure downstream effects .
- Biochemical Pull-Down Assays : Immobilize the compound on beads to capture interacting proteins from lysates, followed by LC-MS/MS identification .
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .
Q. How to address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (<0.1% final concentration) or cyclodextrin-based solubilization .
- Salt Formation : Convert the free base to a hydrochloride salt for improved water solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
